![molecular formula C10H9F2N3 B2781535 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine CAS No. 1245007-35-5](/img/structure/B2781535.png)
1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine
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Description
Synthesis Analysis
While there is no direct information available on the synthesis of “1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine”, related compounds have been synthesized through various methods. For instance, a fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique . Another study reported the synthesis of novel 1H-1,2,4-triazole derivatives as Strigolactone Biosynthesis Inhibitors .Scientific Research Applications
Medicine
In the medical field, compounds like 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine are explored for their potential therapeutic properties. While specific data on this compound is limited, its structural analogs have been studied for their antifungal properties . The presence of the difluorophenyl group is significant in medicinal chemistry, as fluorine atoms can greatly influence the biological activity of pharmaceutical compounds.
Agriculture
In agriculture, such compounds are investigated for their role in plant protection and growth regulation. The difluorophenyl moiety, in particular, is a common feature in the structure of certain herbicides and fungicides . Research into the applications of pyrazole derivatives could lead to the development of new agrochemicals that help in managing crop diseases and pests.
Material Science
The field of material science often utilizes organic compounds with distinctive structural features, like 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine, for the development of new materials with unique properties. These materials can be used in various applications, including the creation of novel polymers or coatings that possess enhanced durability or specific interactions with light or other materials .
Environmental Science
Environmental science research may involve the use of such compounds in the study of environmental pollutants and their breakdown. The difluorophenyl group can be part of compounds that are designed to degrade in a controlled manner, minimizing their environmental impact .
Analytical Chemistry
In analytical chemistry, compounds like 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine can serve as standards or reagents in various chemical analyses. For example, they might be used in chromatography or mass spectrometry to help identify or quantify other substances .
Biochemistry
Biochemically, such compounds can be used to study enzyme interactions or as inhibitors in enzymatic reactions. The difluorophenyl group, in particular, is known to interact with various enzymes, potentially leading to the development of new drugs or biochemical tools .
properties
IUPAC Name |
1-(2,4-difluorophenyl)-5-methylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-6-9(13)5-14-15(6)10-3-2-7(11)4-8(10)12/h2-5H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNIUFNYRJIEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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